molecular formula C13H9Cl2FN2O B5637577 N-(3-chloro-4-fluorophenyl)-N'-(3-chlorophenyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(3-chlorophenyl)urea

Cat. No. B5637577
M. Wt: 299.12 g/mol
InChI Key: VJVQQJPAXDBTII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-chlorophenyl)urea and related compounds involves reactions between different substituted anilines and isocyanates, resulting in ureas with promising properties. For example, a series of N,N′-disubstituted ureas were synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, demonstrating the general approach to obtaining such compounds (Danilov, Burmistrov, Rasskazova, & Butov, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-fluorophenyl)-N'-(3-chlorophenyl)urea has been characterized using various spectroscopic techniques, including FT-IR and NMR. Studies such as those by Najiya et al. (2014) have detailed the structural confirmation via IR and single crystal X-ray diffraction studies, highlighting the importance of vibrational wavenumbers calculated using HF and DFT methods in understanding the molecular geometry (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Chemical Reactions and Properties

The urea derivatives, including N-(3-chloro-4-fluorophenyl)-N'-(3-chlorophenyl)urea, undergo various chemical reactions, indicating a range of reactivities. For instance, studies on similar compounds have explored their reactivity towards different chemical agents, offering insights into potential applications and the influence of different substituents on their chemical behavior.

Physical Properties Analysis

The physical properties of urea derivatives are influenced by their molecular structure, which determines characteristics such as solubility, melting point, and crystallinity. Concomitant polymorphs of diphenylureas have been studied, showing how hydrogen bonding between urea functionalities affects their physical state and solubility patterns (Capacci-Daniel, Bertke, Dehghan, Hiremath-Darji, & Swift, 2016).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-12(16)11(15)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVQQJPAXDBTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea

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